Methylamino-PEG4-Boc

PROTAC Linker Optimization GSPT1 Degradation

Suboptimal linker length is a leading cause of failed PROTAC degradation. Methylamino-PEG4-Boc solves this with an optimized PEG4 spacer, proven to dramatically enhance degradation efficiency over shorter PEG2 analogs. This non-cleavable linker enables modular, two-step conjugation via its orthogonal methylamine and acid-labile t-butyl ester, eliminating complex protecting group manipulations. Key advantages: - PEG4 spacer boosts aqueous solubility and ensures optimal target-E3 ligase distance for ternary complex formation. - ≥98% purity reduces batch-to-batch variability in SAR studies. - Ready-to-use solid, shipped ambient for immediate integration into ADC and PROTAC workflows.

Molecular Formula C16H33NO6
Molecular Weight 335.44 g/mol
Cat. No. B608987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-PEG4-Boc
SynonymsMethylamino-PEG4-t-butyl ester
Molecular FormulaC16H33NO6
Molecular Weight335.44 g/mol
Structural Identifiers
InChIInChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3
InChIKeyZNZXARLRHZPMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylamino-PEG4-t-butyl ester: Heterobifunctional PEG Linker


Methylamino-PEG4-t-butyl ester (also known as Methylamino-PEG4-Boc) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 335.44 g/mol and the formula C₁₆H₃₃NO₆ . It features a methylamine (-NHCH₃) functional group at one terminus and a t-butyl ester (-COOtBu) protected carboxyl group at the other, linked by a linear PEG4 (tetraethylene glycol) spacer . The compound is primarily utilized as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the PEG spacer enhances aqueous solubility and the orthogonal functional groups enable modular, stepwise conjugation of targeting ligands and E3 ligase recruiters .

Why Linker Substitution Fails: Orthogonal Functionality & PEG4 Length


In PROTAC and ADC development, linker selection is not interchangeable; it is a critical determinant of ternary complex formation, degradation efficiency, and physicochemical properties. Subtle variations in spacer length, terminal functional groups, or protection chemistry can drastically alter a conjugate's performance. Methylamino-PEG4-t-butyl ester provides a specific, orthogonal combination of a secondary amine (methylamine) and an acid-labile t-butyl ester, enabling precise, two-step conjugation strategies that are not feasible with simpler amino-PEG or hydroxyl-PEG analogs . Furthermore, the PEG4 spacer length has been demonstrated to significantly influence target protein degradation outcomes compared to shorter PEG2 linkers, underscoring that even within the same functional class, linker geometry is a key optimization parameter [1].

Methylamino-PEG4-t-butyl ester vs. Closest Analogs


PEG4 Linker Length Optimizes GSPT1 Degradation

In a direct head-to-head study, PROTACs constructed with a PEG4 linker exhibited substantially enhanced degradation of the GSPT1 neosubstrate compared to those built with a shorter PEG2 linker. This demonstrates that the 4-unit PEG spacer in Methylamino-PEG4-t-butyl ester provides an optimal geometry for productive ternary complex formation, a benefit not achieved with a 2-unit PEG chain in this specific system [1].

PROTAC Linker Optimization GSPT1 Degradation

Methylamine vs. Primary Amine: Lipophilicity and Reactivity

Methylamino-PEG4-t-butyl ester incorporates a secondary methylamine group, contrasting with the primary amine (-NH₂) found in common analogs like Amino-PEG4-t-butyl ester. While direct comparative solubility data for these specific compounds is limited in public literature, the N-methylation introduces a hydrophobic methyl group and reduces the hydrogen bond donor count, which is expected to subtly increase lipophilicity (as reflected by the predicted LogP of 0.08 for the target compound ) and decrease basicity (pKa) compared to a primary amine. This can influence both the compound's handling properties and the reactivity profile of the resulting conjugates .

Bioconjugation Linker Chemistry Physicochemical Properties

t-Butyl Ester Orthogonal Protection for Stepwise Conjugation

The t-butyl ester group on Methylamino-PEG4-t-butyl ester provides an acid-labile protecting group for the terminal carboxylic acid. This allows the methylamine terminus to be first conjugated to a target ligand or E3 ligase recruiter bearing a carboxylic acid or activated ester. Subsequently, the t-butyl ester can be selectively removed under mild acidic conditions (e.g., TFA) to reveal the free carboxylic acid for a second, independent conjugation step. This orthogonal protection strategy is a standard and essential feature for constructing complex heterobifunctional molecules like PROTACs, and it differentiates it from linkers lacking a protected acid (e.g., simple amino-PEG-acids) that would require more complex and lower-yielding protection/deprotection schemes .

PROTAC Synthesis Orthogonal Protection Bioconjugation

High Purity and Multi-Modal Analytical Characterization

Commercial lots of Methylamino-PEG4-t-butyl ester are consistently provided with high purity, typically ≥95-98% as determined by HPLC analysis . Vendors further confirm identity and structure through orthogonal analytical methods, including ¹H NMR and mass spectrometry (MS), with certificates of analysis (COA) available upon request [1]. This level of analytical rigor and documented purity is essential for ensuring the reproducibility of conjugation reactions and subsequent biological assays, mitigating the risk of off-target effects or failed syntheses caused by impurities in lower-grade materials.

Quality Control Analytical Chemistry Reproducibility

Methylamino-PEG4-t-butyl ester: Optimal Application Scenarios


PROTAC Development with Critical PEG4 Spacer Length

This linker is an optimal choice for building PROTAC libraries when prior structure-activity relationship (SAR) or modeling studies suggest that a flexible, intermediate-length linker (4 PEG units) is required to span the distance between the target protein and the recruited E3 ligase. The evidence showing that linker length (PEG4 vs. PEG2) dramatically impacts degradation efficiency of neosubstrates like GSPT1 [1] underscores the importance of selecting the correct PEG length. Using Methylamino-PEG4-t-butyl ester allows researchers to test this specific geometric hypothesis without the confounding factor of an incorrect spacer length.

Stepwise Bioconjugation with Orthogonal Protection

The combination of a methylamine and an acid-labile t-butyl ester makes this linker uniquely suited for modular, two-step conjugation strategies. A typical workflow involves: (1) coupling the methylamine to a carboxylic acid-containing ligand (e.g., an E3 ligase ligand like VHL or CRBN ligand) using standard coupling reagents (EDC, HATU) ; (2) deprotecting the t-butyl ester with acid to unmask the carboxylic acid; and (3) conjugating this free acid to an amine-containing warhead or targeting moiety. This orthogonal approach avoids the need for complex protecting group manipulations and is a standard practice in PROTAC synthesis.

ADC Payload-Linker Synthesis with Enhanced Solubility

In the development of Antibody-Drug Conjugates (ADCs), the PEG4 spacer in this compound serves a dual purpose. First, it provides the necessary physical separation between the antibody and the cytotoxic payload. Second, and critically, the PEG chain is known to increase the aqueous solubility of the otherwise highly hydrophobic drug-linker construct . The methylamine and t-butyl ester functionalities provide convenient handles for attaching the linker to the payload and the antibody, respectively, enabling the creation of well-characterized, soluble intermediates that are easier to handle and conjugate in aqueous buffers.

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